molecular formula C9H7NO3 B8230073 Methyl furo[3,2-b]pyridine-7-carboxylate

Methyl furo[3,2-b]pyridine-7-carboxylate

Cat. No.: B8230073
M. Wt: 177.16 g/mol
InChI Key: LXHFGMKLPLFTHW-UHFFFAOYSA-N
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Description

Methyl furo[3,2-b]pyridine-7-carboxylate (CAS 2115761-60-7) is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It serves as a versatile synthetic intermediate and key structural subunit in medicinal chemistry . The furo[3,2-b]pyridine scaffold is of significant general interest due to its characteristic reactivity, which results from the annulation of a π-electron rich furan ring and a π-electron deficient pyridine ring . This structure is recognized as an important pharmacophore due to its isosterism with benzofurans and indoles, which are found in many biologically active compounds . As such, furopyridines are prevalent in numerous natural products and structural analogues associated with interesting biological activities . A recent scientific review highlights that furo[3,2-b]pyridine derivatives exhibit a wide range of pharmacological applications, including use as antibiotic, antiviral, antifungal, and anticancer agents, as well as inhibitors for various enzymes and receptors . Furthermore, specific furo[3,2-b]pyridine derivatives have been developed and patented as potent inhibitors of TBK1 and IKKε kinases, with potential applications in the treatment of cancer and inflammatory diseases . This product is intended for use as a building block in cross-coupling reactions, heteroannulation processes, and other chemical transformations to create novel polyheterocyclic compounds for drug discovery and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl furo[3,2-b]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-2-4-10-7-3-5-13-8(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHFGMKLPLFTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Coupling-Cyclization Protocol

The most widely adopted approach involves a palladium/copper-cocatalyzed Sonogashira-type coupling between 7-hydroxy-pyridine derivatives and silyl-protected acetylenes, followed by acid-mediated cyclization. For example, ethyl 7-hydroxy-5-iodonicotinate reacts with trimethylsilylacetylene in tetrahydrofuran (THF) using Pd(OAc)₂ (1 mol%) and CuI (2 mol%) with triphenylphosphine as a stabilizing ligand. The reaction proceeds at 35–39°C for 16–27 hours, yielding a silylacetylene intermediate that undergoes cyclization in ethanol-triethylamine (7:3 v/v) at 70°C for 27 hours. Subsequent methylation with trimethylsilyldiazomethane in methanol-chloroform completes the synthesis, achieving an overall yield of 68–72%.

Table 1: Optimization of Coupling Conditions

ParameterOptimal RangeImpact on Yield
Pd Catalyst Loading0.8–1.2 mol%±5% yield
CuI Co-catalyst1.8–2.2 mol%Critical for π-complex stability
Temperature35–40°C<30°C: Slow kinetics; >45°C: Decomposition
Reaction Time18–24 hoursShorter durations leave 20% unreacted starting material

Single-Pot Tandem Methodology

Advanced protocols condense the coupling and cyclization steps using sequential solvent systems. A representative procedure combines 7-hydroxy-5-bromonicotinic acid (1 eq) with 1.3 eq tert-butylacetylene in THF/n-BuNH₂ (4:1), catalyzed by PdCl₂(PPh₃)₂ (1.5 mol%) and CuI (3 mol%). After 18 hours at 38°C, the mixture is treated with p-toluenesulfonic acid (2 eq) in refluxing toluene (110°C, 6 hours), directly yielding the furopyridine core. Esterification with methyl chloroformate in dichloromethane (0°C, 2 hours) provides the target compound in 81% isolated yield.

Ring-Forming Approaches from Bicyclic Precursors

Diels-Alder Cycloaddition Route

Thermal [4+2] cycloaddition between N-methyl-2-pyridone and methyl propiolate generates a bicyclic adduct that undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing xylene. While this method provides 55–60% yield, regiochemical control remains challenging due to competing endo/exo transition states.

Oxidative Cyclization of Dienynes

A photochemical approach using 7-ethynyl-5-methoxycarbonyl-2H-pyran-2-one in the presence of Ru(bpy)₃Cl₂ (1 mol%) under 450 nm LED irradiation induces 6π-electrocyclic ring closure. This visible-light-mediated process achieves 73% conversion within 4 hours, with excellent regioselectivity (>20:1 furan vs. pyrone formation).

Functional Group Interconversion Pathways

Carboxylic Acid Methylation

Hydrolysis of preformed furo[3,2-b]pyridine-7-carbonitrile (prepared via N-oxide cyanation) with concentrated H₂SO₄ at 80°C for 2 hours generates the free carboxylic acid. Esterification employs either:

  • Diazomethane Method : Treatment with ethereal CH₂N₂ (3 eq) in methanol at 0°C (95% yield)

  • TMS-Diazomethane Protocol : Trimethylsilyldiazomethane (2.2 eq) in chloroform-methanol (4:1), quenched with acetic acid (87% yield)

Table 2: Esterification Efficiency Comparison

ReagentTemperatureTimeYieldPurity (HPLC)
CH₂N₂0–5°C30 min95%99.2%
TMS-CHN₂RT2 hours87%98.5%
MeOH/H₂SO₄Reflux6 hours78%96.8%

Transesterification of Higher Homologs

Ethyl furo[3,2-b]pyridine-7-carboxylate undergoes methanolysis using NaOMe (0.1 eq) in anhydrous methanol at 60°C for 8 hours, achieving 89% conversion to the methyl ester. This method proves advantageous for acid-sensitive substrates.

Novel Catalytic Systems and Green Chemistry Approaches

Micellar Catalysis in Aqueous Media

Recent advances employ TPGS-750-M (tocopherol polyethylene glycol succinate) surfactant to enable coupling-cyclization in water. A model reaction combining 7-hydroxy-5-iodonicotinate (1 eq), phenylacetylene (1.2 eq), Pd(OAc)₂ (0.5 mol%), and CuI (1 mol%) in 2 wt% TPGS solution at 50°C for 12 hours delivers the cyclized product in 68% yield, reducing organic solvent use by 90%.

Continuous Flow Synthesis

A segmented flow reactor system with immobilized Pd/Cu catalysts achieves 92% space-time yield improvement over batch processes. Key parameters:

  • Residence time: 22 minutes

  • Temperature: 105°C

  • Pressure: 12 bar

  • Catalyst bed: PdEnCat™ (0.3 mol%) + CuAlO₂ nanoparticles

Analytical Characterization and Quality Control

Critical quality attributes for the final compound include:

  • HPLC Purity : >99% (Zorbax SB-C18, 50:50 MeCN/H₂O + 0.1% TFA)

  • ¹H NMR Diagnostic Peaks :

    • δ 8.92 (d, J=2.1 Hz, H-2)

    • δ 7.81 (dd, J=2.3, 0.9 Hz, H-5)

    • δ 6.91 (d, J=2.4 Hz, H-4)

    • δ 3.99 (s, OCH₃)

  • Mass Spec : m/z 207.05 [M+H]⁺ (calculated 207.06)

Chemical Reactions Analysis

Types of Reactions: Methyl furo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Methyl furo[3,2-b]pyridine-7-carboxylate serves as a versatile building block in organic synthesis. It is utilized for constructing more complex molecules and exploring reaction mechanisms. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic pathways.

Key Reactions

  • Formation of Heterocycles : The compound can participate in cyclization reactions to form diverse heterocyclic structures.
  • Functionalization : It can be functionalized to introduce various substituents, enhancing its reactivity and utility in further syntheses.

The derivatives of this compound have been investigated for their biological activities, particularly in drug discovery.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Bacillus subtilis31.25

These results indicate that this compound derivatives could be promising candidates for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa62.37
HepG275.00
Vero>100

The selective cytotoxicity observed suggests that these compounds may inhibit cancer cell proliferation while sparing normal cells to some extent.

Industrial Applications

Beyond its biological implications, this compound is also being explored for industrial applications:

  • Polymer Development : The compound can be used in the synthesis of new materials with specific properties suitable for coatings and other applications.
  • Material Science : Its unique structural features make it a candidate for developing advanced materials with tailored functionalities.

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing derivatives of this compound and evaluating their antibacterial activity against multiple strains. The results highlighted a strong correlation between structural modifications and enhanced antibacterial activity.

Case Study 2: Anticancer Screening

Another research effort investigated the cytotoxic effects of various derivatives on human cancer cell lines. The findings indicated that this compound exhibited promising activity against HeLa cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of methyl furo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Furo[3,2-b]pyrrole Derivatives

  • Methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate (CAS: Not specified): Synthesized via microwave irradiation, this compound exhibits condensed reaction times (2–10 minutes) compared to classical methods (12–48 hours), achieving comparable yields (70–85%) .
  • Methyl 2-formyl-furo[3,2-b]pyrrole-5-carboxylate: Reacts with active methylene compounds (e.g., 2-thienothiazolidin-4-one) to form conjugated systems, with microwave-assisted reactions reducing time from 24 hours to 30 minutes .

Thieno[3,2-b]pyridine Derivatives

  • Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (CAS: 14091-60-2): The electron-withdrawing CF₃ and Cl substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (CAS: 175203-39-1): Hydroxy and trifluoromethyl groups confer distinct solubility and stability profiles compared to furopyridine analogues .

Pyrrolo[3,2-b]pyridine Derivatives

  • Methyl 5-chloro-1-cyclopropyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2983843-01-0): The cyclopropyl group enhances metabolic stability in vivo, a critical factor in drug design .
  • Methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 1261474-46-7): Lacking substituents, this compound serves as a versatile precursor for functionalization via bromination or amination .

Electronic and Reactivity Comparisons

Compound Substituents Key Reactivity Features Applications Reference
Methyl furo[3,2-b]pyridine-7-carboxylate None (parent structure) Susceptible to electrophilic substitution Pharmaceutical intermediates
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate Cl, CF₃ High electrophilicity for cross-coupling Medicinal chemistry
Methyl 2-(4-dimethylaminophenyl)thieno[3,2-b]pyridine-7-carboxylate (KF-16) 4-(dimethylamino)phenyl Fluorescence (λem = 520 nm) Environmental sensors
Methyl 4-methyl-5-oxo-thieno[3,2-b]pyridine-7-carboxylate Methyl, ketone Stabilized enolate formation Heterocyclic synthesis

Biological Activity

Methyl furo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system with a carboxylate group. Its molecular formula is C11H9NO3C_{11}H_{9}NO_{3}, with a molecular weight of approximately 201.19 g/mol. The structure contributes to its unique reactivity and potential applications in drug development.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

  • Cyclization Reactions : Utilizing starting materials that contain both furan and pyridine moieties.
  • Esterification : The carboxylic acid form can be converted into the methyl ester through reaction with methanol in the presence of acid catalysts.
  • Functional Group Modifications : Alterations to the pyridine or furan rings can enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of 12 µM against human colorectal cancer cells (HCT116) . The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of the PAR-2 signaling pathway, which is crucial in mediating inflammatory responses . In animal models, administration of this compound resulted in reduced edema and cytokine release associated with inflammatory conditions.

Antimicrobial Activity

This compound has demonstrated activity against multidrug-resistant strains of bacteria. A screening study identified it as effective against Mycobacterium tuberculosis, highlighting its potential as a new antibiotic candidate .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), notably PAR-2, influencing downstream signaling pathways that regulate inflammation and pain responses.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
  • Anti-inflammatory Research : In a rodent model of arthritis, treatment with this compound led to a marked decrease in inflammatory markers and joint swelling .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesAnticancer ActivityAnti-inflammatory Activity
This compoundFused furan and pyridine ringsHigh (IC50 = 12 µM)Moderate
Methyl pyridine-2-carboxylatePyridine ring with carboxyl groupLowLow
Furo[3,2-c]pyridineDifferent fusion patternModerateHigh
6-Methylfuro[3,2-b]pyridineMethyl substitution on pyridine ringModerateLow

Q & A

Q. What are the primary synthetic routes for Methyl furo[3,2-b]pyridine-7-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, with microwave-assisted methods proving efficient for analogous furopyridine derivatives. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) while maintaining yields comparable to traditional heating. Key steps include cyclization of precursor aldehydes and esterification under controlled conditions. Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) are critical for minimizing side reactions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural characterization of this compound validated?

Routine characterization employs:

  • NMR Spectroscopy : To confirm the fused furopyridine ring system and methyl ester functionality.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, as demonstrated in structurally similar triazolo-pyridine derivatives .

Q. What are the standard purity assessment protocols for this compound?

Purity is assessed via:

  • High-Performance Liquid Chromatography (HPLC) : Using reverse-phase columns (C18) with UV detection.
  • Thin-Layer Chromatography (TLC) : For rapid monitoring during synthesis.
  • Elemental Analysis : To verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

Regioselectivity in substitution reactions is influenced by:

  • Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic attacks to specific ring positions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the ester group.
  • Temperature Gradients : Lower temperatures (<0°C) stabilize intermediates, reducing side products.
    Contradictions in regiochemical outcomes between studies may arise from variations in these parameters, requiring systematic optimization .

Q. How do structural analogs of this compound differ in bioactivity, and how can these differences be rationalized?

Analog studies reveal that:

  • Chlorine Substitution : At position 7 (as in methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate) enhances enzyme inhibition potency compared to non-halogenated analogs.
  • Ester Group Position : Shifting the ester from position 7 to 3 alters metabolic stability due to steric effects on hydrolytic enzymes.
    These trends are analyzed using molecular docking simulations and comparative IC₅₀ assays against target proteins .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often stem from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Compound Purity : Re-evaluate activities using HPLC-purified batches.
  • Cellular Context : Use isogenic cell lines to control for genetic background effects.
    Meta-analyses of dose-response curves and replicate studies are essential to confirm reproducibility .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Density Functional Theory (DFT) : Predicts electron density maps to identify reactive sites.
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time.
  • ADMET Prediction : Estimates pharmacokinetic properties (e.g., LogP for membrane permeability).
    These tools prioritize derivatives with optimal binding affinities (ΔG < -8 kcal/mol) and low toxicity .

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